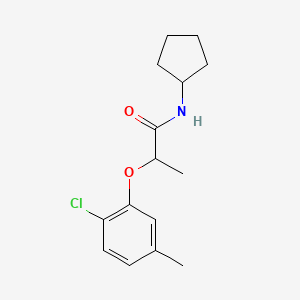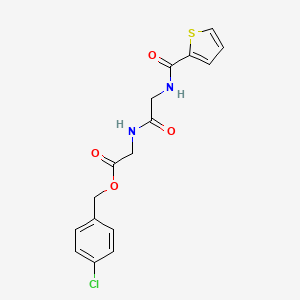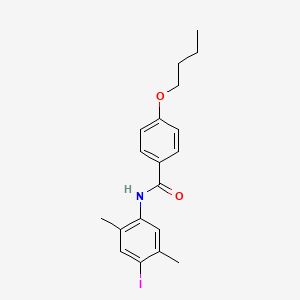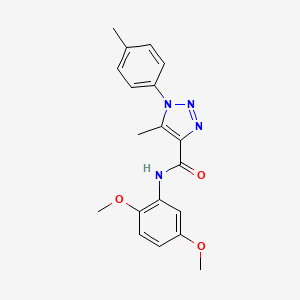![molecular formula C31H25ClF2N2O5S B4614333 ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)
ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Descripción general
Descripción
The compound of interest is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic compound that has garnered attention for its potential in various fields due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves multicomponent reactions, where key steps include condensation, cyclization, and functionalization reactions. For instance, one study describes the synthesis of a related compound through the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate in methanol, showcasing the complexity and specificity required in synthesizing such molecules (Hou et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a nearly planar thiazole ring fused with a dihydropyrimidine ring. This structural feature contributes to the compound's chemical reactivity and interaction capabilities. For example, the title compound was found to have a mean deviation from planarity, indicating the structural nuances that impact its chemical behavior (Hou et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A new series of thiazolopyrimidine derivatives, including the specified compound, have been synthesized and characterized through techniques such as IR, NMR, LCMS, and elemental analysis. These compounds have been developed to explore their potential in various biological activities due to their unique chemical structures. The synthesis involves the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate and dimethyl acetylenedicarboxylate in methanol, leading to compounds with potential for further biological evaluation (Hou et al., 2009).
Biological Activities Evaluation
These compounds have been evaluated for a variety of biological activities:
- Antioxidant Activity : The synthesized compounds have been screened for in vitro antioxidant activity, exploring their potential to scavenge free radicals, such as hydrogen peroxide and nitric oxide radicals. This area of research is crucial for understanding the compound's potential in combating oxidative stress-related diseases (Maddila et al., 2012).
- Antimicrobial and Antifungal Properties : The antimicrobial and antifungal activities have been assessed against common pathogens, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. These studies contribute to the search for new, effective antimicrobial agents in the face of rising antibiotic resistance (Maddila et al., 2012).
Drug-likeness and Molecular Docking Studies
In-depth studies have been conducted to explore the drug-likeness properties of these compounds. Molecular docking simulations have been performed to understand the interaction between the compounds and various receptors, providing insights into their potential efficacy as drugs. These studies include density functional theory (DFT) calculations, charge delocalization patterns, and second-order perturbation energies, aiding in the prediction of the compounds' reactivity and interactions with biological targets (Smitha et al., 2021).
Propiedades
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClF2N2O5S/c1-4-40-30(38)27-17(2)35-31-36(28(27)19-6-8-21(32)9-7-19)29(37)26(42-31)14-18-5-11-24(39-3)20(13-18)16-41-25-12-10-22(33)15-23(25)34/h5-15,28H,4,16H2,1-3H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAQMTZIQYQFNZ-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)
![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)


![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)

![5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B4614328.png)
![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B4614335.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4614342.png)
![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)